molecular formula C16H27NO3 B6695936 N-(2-cyclohexyl-1-hydroxypropan-2-yl)-6-methyl-3,4-dihydro-2H-pyran-5-carboxamide

N-(2-cyclohexyl-1-hydroxypropan-2-yl)-6-methyl-3,4-dihydro-2H-pyran-5-carboxamide

Cat. No.: B6695936
M. Wt: 281.39 g/mol
InChI Key: JNNPTGNYVUVRPO-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-1-hydroxypropan-2-yl)-6-methyl-3,4-dihydro-2H-pyran-5-carboxamide is a synthetic organic compound with a complex structure It features a cyclohexyl group, a hydroxypropan-2-yl group, and a 6-methyl-3,4-dihydro-2H-pyran-5-carboxamide moiety

Properties

IUPAC Name

N-(2-cyclohexyl-1-hydroxypropan-2-yl)-6-methyl-3,4-dihydro-2H-pyran-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3/c1-12-14(9-6-10-20-12)15(19)17-16(2,11-18)13-7-4-3-5-8-13/h13,18H,3-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNPTGNYVUVRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCCO1)C(=O)NC(C)(CO)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-1-hydroxypropan-2-yl)-6-methyl-3,4-dihydro-2H-pyran-5-carboxamide typically involves multiple steps:

    Formation of the 3,4-dihydro-2H-pyran ring: This can be achieved through a cyclization reaction of a suitable precursor.

    Introduction of the cyclohexyl group: This step often involves a Grignard reaction or a similar organometallic reaction to attach the cyclohexyl group to the hydroxypropan-2-yl moiety.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-1-hydroxypropan-2-yl)-6-methyl-3,4-dihydro-2H-pyran-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions

Major Products

    Oxidation: Ketones or aldehydes

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: It may be used as a probe or tool compound to study biological processes and pathways.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-1-hydroxypropan-2-yl)-6-methyl-3,4-dihydro-2H-pyran-5-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The compound’s structure suggests potential interactions with hydrophobic pockets and hydrogen bonding sites within biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclohexyl-1-hydroxypropan-2-yl)pyridine-2-carboxamide
  • N-(2-cyclohexyl-1-hydroxypropan-2-yl)-3-methyl-1,2-oxazole-5-carboxamide

Uniqueness

N-(2-cyclohexyl-1-hydroxypropan-2-yl)-6-methyl-3,4-dihydro-2H-pyran-5-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its 3,4-dihydro-2H-pyran ring and carboxamide group are particularly noteworthy, as they can participate in a variety of chemical reactions and interactions.

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